molecular formula C15H15N3O3S2 B2706013 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797597-09-1

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2706013
CAS RN: 1797597-09-1
M. Wt: 349.42
InChI Key: YHKIHMLMRCQMQJ-UHFFFAOYSA-N
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Description

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile, also known as TPSO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has demonstrated the synthesis and antibacterial properties of compounds structurally related to 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and exhibited moderate to strong activity against both Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016).

Anti-cancer Activity

Compounds containing the thiophene moiety have shown promise in anti-cancer activity. Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety have been synthesized and evaluated for their in-vitro anticancer activity against human breast cancer cell lines, showing better activity in some instances than the reference drug Doxorubicin (M. Al-Said et al., 2011).

Synthesis of Nicotinonitriles

The synthesis of substituted 4-(thiophen-2-yl)nicotinonitriles through a series of steps including condensation and cyclization of 2-acetylthiophene has been explored, illustrating the chemical versatility and potential for further biological application of nicotinonitrile derivatives (R. M. Hakobyan et al., 2020).

Exploration of Molecular Interactions

Studies on molecules like (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid have provided insights into the structural, thermal, and optical properties of compounds, highlighting their potential in various scientific applications through the analysis of molecular interactions such as hydrogen bonding and π-π interactions (V. Vrabel et al., 2014).

properties

IUPAC Name

2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c16-11-12-3-1-7-17-15(12)21-13-5-8-18(9-6-13)23(19,20)14-4-2-10-22-14/h1-4,7,10,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKIHMLMRCQMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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